molecular formula C10H14N2O2 B6257357 3-[benzyl(nitroso)amino]propan-1-ol CAS No. 39885-22-8

3-[benzyl(nitroso)amino]propan-1-ol

Cat. No.: B6257357
CAS No.: 39885-22-8
M. Wt: 194.2
InChI Key:
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Description

3-[Benzyl(nitroso)amino]propan-1-ol is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of a benzyl group, a nitroso group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzyl(nitroso)amino]propan-1-ol typically involves the reaction of benzylamine with nitrous acid, followed by the addition of 3-chloropropan-1-ol. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction.

  • Step 1: Formation of Nitroso Intermediate

      Reactants: Benzylamine, Nitrous acid

      Conditions: Low temperature (0-5°C), aqueous medium

      Reaction: Benzylamine reacts with nitrous acid to form benzyl nitrosoamine.

  • Step 2: Addition of 3-Chloropropan-1-ol

      Reactants: Benzyl nitrosoamine, 3-Chloropropan-1-ol

      Conditions: Room temperature, solvent (ethanol or methanol)

      Reaction: The nitroso intermediate reacts with 3-chloropropan-1-ol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-[Benzyl(nitroso)amino]propan-1-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding nitroso alcohol derivative.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions

    Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions

Major Products

    Oxidation: Nitroso alcohol derivatives

    Reduction: Amino alcohol derivatives

    Substitution: Various substituted propanol derivatives

Scientific Research Applications

3-[Benzyl(nitroso)amino]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-[benzyl(nitroso)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzyl group can enhance the compound’s binding affinity to specific protein targets, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features but lacking the benzyl and nitroso groups.

    Benzylamine: Contains the benzyl group but lacks the nitroso and propanol moieties.

    Nitrosobenzene: Contains the nitroso group but lacks the propanol backbone.

Uniqueness

3-[Benzyl(nitroso)amino]propan-1-ol is unique due to the combination of its benzyl, nitroso, and propanol functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

39885-22-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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